Enantiomeric Purity Drives Divergent Pharmacological Outcomes in Dopamine Transporter Inhibitors
In the synthesis of dopamine uptake inhibitors, the (R)-enantiomer-derived product (4b·3HCl) demonstrated distinct in vitro transporter binding and uptake inhibition profiles compared to the (S)-enantiomer-derived product (4a·3HCl). Both enantiomers were synthesized with 100% ee via regioselective ring-opening of chiral epichlorohydrin with aniline [1].
| Evidence Dimension | Dopamine uptake inhibition potency and selectivity |
|---|---|
| Target Compound Data | (R)-derived product 4b·3HCl: Potent dopamine transporter binding; moderate serotonin uptake inhibition; weak norepinephrine uptake inhibition |
| Comparator Or Baseline | (S)-derived product 4a·3HCl: More potent and selective dopamine uptake inhibition over serotonin/norepinephrine |
| Quantified Difference | (S)-derivative showed stronger dopamine uptake inhibition tendency vs (R)-derivative |
| Conditions | In vitro radioligand binding and uptake assays; ex vivo evaluation in rats at 30 mg/kg oral dose |
Why This Matters
This demonstrates that the (R)-stereocenter in the starting material (tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate) directly influences the pharmacological outcome of the final molecule, making procurement of the correct enantiomer essential for reproducible CNS-targeted research.
- [1] Kawakatsu, Y. et al. An efficient asymmetric synthesis of the chiral N-(3-chloro-2-hydroxypropyl)anilines... All Journals Search. Retrieved from https://biosci.alljournals.cn/search.aspx View Source
